molecular formula C19H18N6OS B5651952 N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide

N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5651952
M. Wt: 378.5 g/mol
InChI Key: CNMIOMJEBMINEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis techniques involve various chemical interactions and conditions. For example, Mohamed (2021) described the synthesis of related compounds via interactions of specific acetate derivatives with arylidinemalononitrile derivatives at room temperature, using elemental analysis and spectroscopic data for structural confirmation (Mohamed, 2021).

  • Another study by Haiza et al. (2000) detailed the synthesis of pyrimidine derivatives, highlighting the importance of alkylation and cyclisation processes in the synthesis of similar compounds (Haiza, Assiery, Mostafa, & El-Reedy, 2000).

Molecular Structure Analysis

  • Structural analysis is crucial in understanding these compounds. Dolzhenko et al. (2006) investigated the molecular structure of similar compounds using NMR spectroscopy, revealing insights into tautomerism and structural dynamics (Dolzhenko, Chui, & Dolzhenko, 2006).

Chemical Reactions and Properties

  • The reactivity and chemical properties of these compounds are often studied through their interactions with other chemicals. For example, the study by Abdel‐Aziz et al. (2008) on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives demonstrated how different reactants influence the formation of new compounds (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Physical Properties Analysis

  • Physical properties such as solubility, melting point, and stability are essential for understanding the practical applications of these compounds. Rathod and Solanki (2018) discussed the physical properties of pyrimidine derivatives, highlighting the importance of chromatographic purification and spectral techniques in determining these properties (Rathod & Solanki, 2018).

Chemical Properties Analysis

  • Chemical properties like reactivity, stability, and functional group behavior are critical. Ikemoto et al. (2000) explored the chemical properties of imidazo[1,2-a]pyridine derivatives, emphasizing the role of regioselective chlorination in their synthesis (Ikemoto, Kawamoto, Tomimatsu, Takatani, & Wakimasu, 2000).

properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c1-24-13-21-23-19(24)27-10-9-20-18(26)15-7-8-17-22-16(12-25(17)11-15)14-5-3-2-4-6-14/h2-8,11-13H,9-10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMIOMJEBMINEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide

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